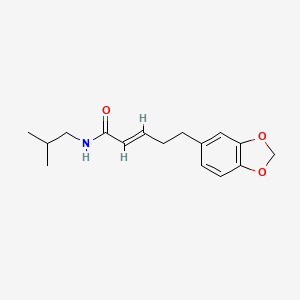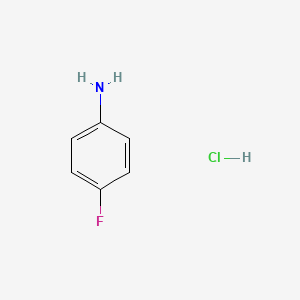
4-フルオロアニリン塩酸塩
概要
説明
Synthesis Analysis
The synthesis of 4-fluoroanilines involves several steps, including the preparation of N- and/or 2-substituted 4-fluoroanilines, which have been found to be thermally unstable in certain conditions. Techniques such as 19 F NMR spectra and GIAO-DFT calculated and experimental 13 C chemical shifts are utilized to suggest decomposition products of these compounds (Zakrzewska, Kolehmainen, Ośmiałowski, & Gawinecki, 2001).
Molecular Structure Analysis
The molecular structure of 4-fluoroaniline hydrochloride and its derivatives is a key area of study, with research focusing on its supramolecular structure, which is influenced by N—H⋯O hydrogen-bonding interactions. These interactions result in a rotator–stator-like structure, indicative of the compound's unique molecular architecture (Ge & Zhao, 2010).
Chemical Reactions and Properties
Chemical synthesis and characterization of fluoro-substituted polyanilines from fluorine-substituted aniline monomers demonstrate the compound's role in polymer chemistry. The synthesis process involves acid-assisted persulfate initiated polymerization, indicating the reactive nature of 4-fluoroaniline hydrochloride in forming polymeric materials (Kwon, Conklin, Makhinson, & Kaner, 1997).
Physical Properties Analysis
The physical properties of 4-fluoroaniline hydrochloride derivatives are influenced by their fluorine content. Studies on polyfluoroanilines synthesized chemically from fluorine-substituted aniline monomers show that these polymers exhibit unique properties such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), highlighting the impact of fluorination on the physical characteristics of these compounds (Cihaner & Önal, 2001).
Chemical Properties Analysis
The introduction of fluorine into the aniline structure significantly alters its chemical properties. The metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, have been studied, revealing that bioactivation to reactive benzoquinoneimines can be a direct result of the cytochrome P-450 dependent conversion, demonstrating the complex chemical behavior induced by fluorination (Rietjens & Vervoort, 1991).
科学的研究の応用
化学合成における前駆体
4-フルオロアニリン塩酸塩は、さまざまな潜在的な用途や実際の用途の前駆体として使用されます . 4-ニトロフルオロベンゼンの水素化により調製できます .
医薬品化学における構成要素
医薬品化学および関連分野における一般的な構成要素です . フルオロ官能基の存在は、4-フルオロアニリン塩酸塩が新規医薬品の合成における前駆体または中間体になる可能性を示唆しています.
殺菌剤の前駆体
4-フルオロアニリン塩酸塩は、殺菌剤フルオロイミドの前駆体です . これは、農薬開発における重要性を示しています。
鎮痛剤の前駆体
また、フェンタニル類似体のパラフルオロフェンタニルにも使用されています . これは、強力な鎮痛剤の生産における役割を強調しています。
均一触媒用の配位子の生産
4-フルオロアニリン塩酸塩は、均一触媒用の配位子の生産のために評価されてきました . これは、触媒分野における潜在的な用途を示唆しています。
抗がん剤の合成
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-Fluoroaniline hydrochloride is an organofluorine compound . It is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . .
Mode of Action
It is known that 4-fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that it may interact with its targets through a similar mechanism, possibly involving the transfer of a hydrogen atom.
Biochemical Pathways
It has been evaluated for the production of ligands for homogeneous catalysis , suggesting that it may play a role in catalytic reactions within biochemical pathways.
Pharmacokinetics
It is known that o-fluoroaniline, a related compound, is rapidly metabolized and excreted in rats, rabbits, and marmosets . Following a single oral dose, more than 80% of the dose is excreted in 0-24 h, with the urine being the major route . This suggests that 4-Fluoroaniline hydrochloride may have similar ADME properties.
Result of Action
It is known that 4-fluoroaniline is bioactivated to benzoquinoneimines as primary reaction products . This suggests that it may cause changes at the molecular level, potentially affecting cellular function.
Action Environment
The action of 4-Fluoroaniline hydrochloride may be influenced by various environmental factors. For instance, the compound is combustible, and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, air composition, and physical state.
生化学分析
Biochemical Properties
4-Fluoroaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been evaluated for the production of ligands for homogeneous catalysis . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting their function.
Cellular Effects
The effects of 4-Fluoroaniline hydrochloride on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation, differentiation, and apoptosis. Additionally, 4-Fluoroaniline hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Fluoroaniline hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites, which can further interact with DNA, proteins, and lipids, causing oxidative stress and cellular damage . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroaniline hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Fluoroaniline hydrochloride is stable for at least 24 hours at 25°C . Prolonged exposure can lead to the formation of degradation products, which may have different biological activities and toxicities.
Dosage Effects in Animal Models
The effects of 4-Fluoroaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
4-Fluoroaniline hydrochloride is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can also lead to the formation of conjugates, which are excreted from the body.
Transport and Distribution
The transport and distribution of 4-Fluoroaniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various cellular components, influencing its localization and accumulation .
Subcellular Localization
4-Fluoroaniline hydrochloride’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy production .
特性
IUPAC Name |
4-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWFLTXPVGHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514622 | |
| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2146-07-8 | |
| Record name | Benzenamine, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-fluoroaniline hydrochloride be used to synthesize complex molecules with potential applications in agriculture?
A1: Yes, 4-fluoroaniline hydrochloride can act as a precursor in the synthesis of fluoro-functionalized arylimido-substituted hexamolybadates. These compounds, characterized by a fluorinated phenylimido group linked to a molybdenum atom via a triple bond, have shown potential as herbicides. [] Specifically, research indicates they exhibit potent herbicidal activity against the roots of plants like Brassica campestris L., Eclipta prostrata L., Echinochloa crusgallis L., and Cirsium japonicum DC. [] The synthesis utilizes a DCC (N,N′-dicyclohexylcarbodiimide) dehydrating protocol, reacting 4-fluoroaniline hydrochloride with α-octamolybdate ions in anhydrous acetonitrile. []
Q2: What is the crystal structure of 4-fluoroaniline hydrochloride when complexed with other molecules?
A2: 4-Fluoroaniline hydrochloride can form a clathrate with 18-crown-6 and ferric chloride. [] The resulting compound, (C6H7FN)[FeCl4]·C12H24O6, exhibits a unique supramolecular structure. [] Hydrogen bonding interactions between the NH3+ group of the 4-fluoroanilinium cation and the oxygen atoms of the 18-crown-6 molecule lead to a distinctive rotator-stator-like configuration. []
Q3: What are the advantages of using 4-fluoroaniline hydrochloride as a starting material in chemical synthesis?
A3: 4-Fluoroaniline hydrochloride serves as a valuable precursor in the synthesis of 3-chloro-4-fluoroaniline hydrochloride. [] A three-step reaction involving fluorine displacement, hydrogenation reduction, and salt formation using 3,4-dichloronitrobenzene as the starting material can produce the desired compound. [] This method offers several advantages, including minimal byproduct formation, consistent product quality, and reduced equipment requirements due to the use of hydrogen and Pd-C for nitro group reduction at room temperature. [] Furthermore, this method promotes environmental friendliness through solvent and Pd-C recycling, minimizing waste generation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



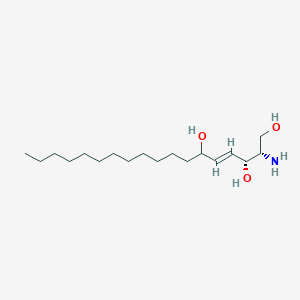
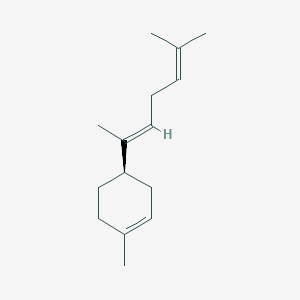
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)

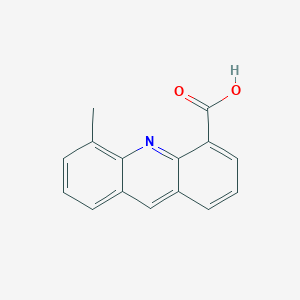
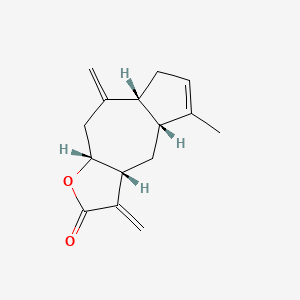
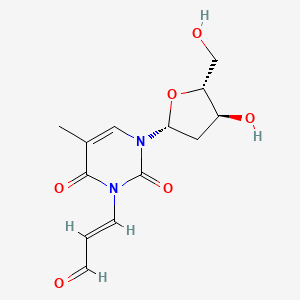
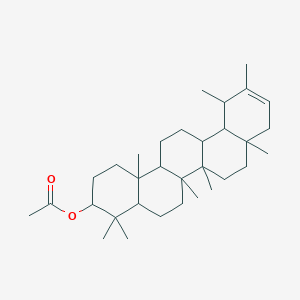
![(2R)-4-methyl-2-[[(2S)-1-methylpiperidin-2-yl]methyl]-2,3-dihydropyran-6-one](/img/structure/B1253518.png)
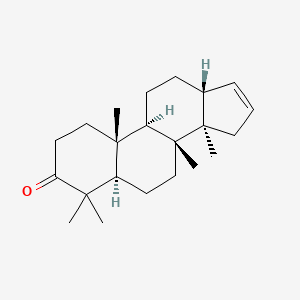
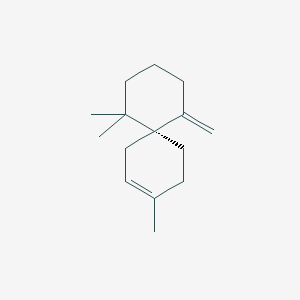
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)

